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L-Arabinopyranose-13C-1 -

L-Arabinopyranose-13C-1

Catalog Number: EVT-8216834
CAS Number:
Molecular Formula: C5H10O5
Molecular Weight: 151.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source: L-arabinopyranose-13C-1 is derived from the natural sugar L-arabinose, which is commonly found in plant cell walls, particularly in hemicellulose. The isotopic labeling with carbon-13 allows for enhanced tracking and analysis in biochemical studies.

Classification: L-arabinopyranose is classified as a monosaccharide, specifically an aldopentose. It is characterized by its five carbon atoms and the presence of an aldehyde functional group. The compound is significant in carbohydrate chemistry and biochemistry due to its structural properties and biological functions.

Synthesis Analysis

Methods: The synthesis of L-arabinopyranose-13C-1 can be achieved through various methods:

  1. Chemical Synthesis: Traditional organic synthesis techniques can be employed to construct the sugar backbone while incorporating carbon-13 isotopes at specific positions.
  2. Biotechnological Approaches: Microbial fermentation processes utilizing genetically modified organisms can produce isotopically labeled sugars by feeding them with carbon-13 enriched substrates.

Technical Details: The synthesis often requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yields and purity of the desired product. Analytical techniques like nuclear magnetic resonance spectroscopy are typically used to confirm the structure and isotopic labeling.

Molecular Structure Analysis

Structure: L-arabinopyranose-13C-1 has a pyranose ring structure consisting of six atoms (five carbons and one oxygen). The specific labeling at carbon position 1 (C-1) with carbon-13 provides distinct NMR signals that aid in structural elucidation.

Data: The molecular formula for L-arabinopyranose is C5H10O5. The isotopic substitution does not change the empirical formula but alters the molecular mass slightly due to the presence of the heavier carbon isotope.

Chemical Reactions Analysis

Reactions: L-arabinopyranose participates in various chemical reactions typical for carbohydrates:

  1. Hydrolysis: It can undergo hydrolysis to yield D-arabinose under acidic or enzymatic conditions.
  2. Oxidation and Reduction: The aldehyde group can be oxidized to form acids or reduced to alcohols.
  3. Glycosylation Reactions: It can act as a glycosyl donor in glycosylation reactions to form glycosidic bonds with other sugars or molecules.

Technical Details: Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcomes of these reactions. Isotopic labeling allows for tracing pathways in metabolic studies.

Mechanism of Action

Process: In biological systems, L-arabinopyranose-13C-1 serves as a substrate for various enzymes involved in carbohydrate metabolism. Its incorporation into polysaccharides or its conversion into other metabolites can be studied using stable isotope techniques.

Data: The mechanism typically involves enzymatic catalysis where enzymes recognize specific stereochemical configurations of sugars. Isotopic labeling helps elucidate metabolic pathways by tracking the labeled carbon through various biochemical transformations.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.

Chemical Properties:

  • Stability: Stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with alcohols to form glycosides; participates in Maillard reactions when heated with amino acids.

Relevant data from studies indicate that L-arabinopyranose exhibits unique spectral characteristics in NMR due to the presence of carbon-13, which can be utilized for detailed structural analysis.

Applications

L-arabinopyranose-13C-1 has several scientific applications:

  1. Metabolic Studies: Used in tracer studies to investigate carbohydrate metabolism in plants and microorganisms.
  2. Nutritional Research: Helps understand the role of dietary fibers containing arabinose in human health.
  3. Pharmaceutical Research: Investigated for potential therapeutic applications due to its involvement in cell signaling and immune responses.
Metabolic Pathway Analysis of L-Arabinopyranose-13C-1 in Microbial Systems

Redox Catabolic Pathways in Yeast: Enzymatic Cascades and Cofactor Dynamics

L-Arabinopyranose-¹³C-1 serves as a critical tracer for elucidating the redox-based catabolism of L-arabinose in yeasts such as Candida arabinofermentans and Pichia guilliermondii. In these fungi, L-arabinose catabolism initiates via an NADPH-dependent aldose reductase (EC 1.1.1.21), which reduces L-arabinose to L-arabitol. This reaction incorporates the ¹³C label at the C-2 position, confirmed by in vivo ¹³C nuclear magnetic resonance (NMR) detection of [2-¹³C]-L-arabitol [1] [2]. Subsequent enzymatic steps involve:

  • L-Arabitol 4-Dehydrogenase (LAD; EC 1.1.1.12): Oxidizes L-arabitol to L-xylulose using NAD⁺ as a cofactor.
  • L-Xylulose Reductase (LXR; EC 1.1.1.10): Reduces L-xylulose to xylitol, consuming a second NADPH molecule.
  • Xylitol Dehydrogenase (XDH; EC 1.1.1.9): Converts xylitol to D-xylulose, generating NADH.

This cascade funnels carbon into the pentose phosphate pathway via D-xylulose 5-phosphate. Crucially, isotopic tracing with L-Arabinopyranose-¹³C-1 revealed dual labeling patterns in arabitol (C-1 and C-2) and xylitol (C-2), confirming redox cycling between C-1 and C-2 positions during interconversions [1]. The cofactor imbalance—NADPH demand in reduction steps versus NAD⁺ regeneration in oxidation—creates a thermodynamic bottleneck exacerbated under oxygen limitation [2].

Table 1: Enzymatic Cascade in Fungal L-Arabinose Catabolism

EnzymeEC NumberReactionCofactor¹³C-Label Position
Aldose Reductase1.1.1.21L-Arabinose → L-ArabitolNADPHC-2 of Arabitol
L-Arabitol 4-Dehydrogenase1.1.1.12L-Arabitol → L-XyluloseNAD⁺C-1 of L-Xylulose
L-Xylulose Reductase1.1.1.10L-Xylulose → XylitolNADPHC-2 of Xylitol
Xylitol Dehydrogenase1.1.1.9Xylitol → D-XyluloseNAD⁺C-2 of D-Xylulose

Oxidative Pentose Phosphate Pathway Interactions: NADPH Regeneration Mechanisms

The oxidative pentose phosphate pathway (PPP) is indispensable for sustaining L-arabinose catabolism by regenerating NADPH. In vivo ¹³C tracing experiments with L-Arabinopyranose-¹³C-1 demonstrated that 30–40% of the label from C-2 of L-arabinose appears in C-1 of trehalose—a storage disaccharide [1]. This labeling pattern arises from the recycling of glucose 6-phosphate through the oxidative PPP, where:

  • Glucose 6-phosphate dehydrogenase (G6PDH; EC 1.1.1.49) oxidizes glucose 6-phosphate to 6-phosphogluconolactone, producing NADPH.
  • 6-Phosphogluconate dehydrogenase (6PGDH; EC 1.1.1.44) further decarboxylates 6-phosphogluconate to ribulose 5-phosphate, yielding a second NADPH [3] [8].

The ¹³C label at trehalose C-1 signifies that carbon skeletons re-enter glycolysis as fructose 6-phosphate or glyceraldehyde 3-phosphate and are rerouted via gluconeogenesis. This recycling enables up to a 4.3-fold increase in NADPH availability, which is essential for the NADPH-dependent reductases (aldose reductase and L-xylulose reductase) in the L-arabinose pathway [1] [8]. Under metabolic stress, the non-oxidative PPP branch further equilibrates carbon between pentoses and hexoses via transketolase and transaldolase reactions, modulating flux toward NADPH synthesis or nucleotide precursors [3].

Table 2: NADPH Yield in Oxidative PPP vs. L-Arabinose Catabolism

Metabolic ProcessReactionNADPH GeneratedRole in L-Arabinose Metabolism
Oxidative PPP (G6PDH)Glucose 6-phosphate → 6-Phosphogluconolactone1 NADPHPrimary regeneration for aldose reductase
Oxidative PPP (6PGDH)6-Phosphogluconate → Ribulose 5-phosphate1 NADPHFuels L-xylulose reductase
L-Arabinose ReductionL-Arabinose → L-Arabitol-1 NADPHNet consumption
L-Xylulose ReductionL-Xylulose → Xylitol-1 NADPHNet consumption

Isotopic Tracing of Carbon Flux in L-Arabinose Assimilation

L-Arabinopyranose-¹³C-1 enables precise mapping of carbon transitions through parallel metabolic routes. When administered to yeast cell suspensions, the ¹³C label distributes into four key pools:

  • Polyols: 45–60% in arabitol (C-1, C-2), ribitol (C-1, C-2), and xylitol (C-2).
  • Disaccharides: 20–30% in trehalose (C-1, C-2, C-3).
  • Phosphorylated intermediates: Detected via NMR extracts showing labeling in glucose 6-phosphate and ribulose 5-phosphate [1] [4].

The C-1 labeling of arabitol and trehalose provides direct evidence of carbon reshuffling via the PPP. Specifically, the detection of [1-¹³C]-arabitol indicates that ribulose 5-phosphate (from the oxidative PPP) is converted to ribose 5-phosphate and then to arabitol via reductase side reactions [1]. Time-resolved ¹³C NMR quantified carbon fluxes:

  • Aerobic conditions: 70% of L-arabinose enters the redox pathway.
  • Oxygen limitation: Flux shifts toward arabitol secretion (≥85% total carbon), minimizing NAD⁺ dependency [2].

Mass isotopomer distribution analysis further revealed that C-2 of L-arabinose labels C-1 of fructose 6-phosphate—a non-intuitive transition mediated by transaldolase exchanges between glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate [4] [10].

Table 3: Carbon Flux Distribution from L-Arabinopyranose-¹³C-1

Metabolite¹³C-Label Position% Total ¹³C IncorporationPathway Implication
ArabitolC-1, C-235–42%Reductase activity + PPP recycling
XylitolC-215–18%LXR/XDH dehydrogenase steps
TrehaloseC-1, C-2, C-320–28%Gluconeogenesis from PPP intermediates
RibitolC-1, C-28–12%Ribulose 5-phosphate diversion

Bottleneck Identification in L-Arabitol 4-Dehydrogenase Activity

Comparative studies using L-Arabinopyranose-¹³C-1 exposed Pichia guilliermondii as possessing a critical bottleneck at L-arabitol 4-dehydrogenase (LAD). Key findings include:

  • Intracellular arabitol accumulation: Concentrations reach 0.4 M in P. guilliermondii vs. 0.05 M in C. arabinofermentans under identical conditions [1].
  • Kinetic limitations: LAD activity in P. guilliermondii is 3.2-fold lower (0.15 U/mg protein) than in C. arabinofermentans (0.48 U/mg protein) [2].
  • Cofactor affinity: P. guilliermondii LAD exhibits a 4-fold higher Kₘ for NAD⁺ (1.2 mM) compared to its counterpart (0.3 mM), reducing catalytic efficiency under low NAD⁺ conditions [1].

The bottleneck manifests as excessive [2-¹³C]-arabitol retention, detected via in vivo ¹³C NMR. Metabolic flux analysis attributes this to insufficient NAD⁺ regeneration rather than transcription downregulation. Engineering solutions proposed include:

  • Cofactor engineering: Overexpression of NAD⁺-generating enzymes (e.g., glycerol dehydrogenase).
  • Enzyme engineering: Directed evolution to enhance LAD’s NAD⁺ affinity [2] [8].

Remarkably, C. arabinofermentans circumvents this bottleneck via alternative electron sinks like acetate production, facilitating NAD⁺ regeneration even under oxygen restriction [1].

Properties

Product Name

L-Arabinopyranose-13C-1

IUPAC Name

(3R,4S,5S)-(213C)oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1/i5+1

InChI Key

SRBFZHDQGSBBOR-RBNZQLHHSA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O

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